2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Overview
Description
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of amino acids and features a butynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride typically involves the reaction of but-3-yn-1-amine with methyl bromoacetate, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of but-3-ynoic acid or but-3-yn-2-one.
Reduction: Formation of but-3-en-1-yl or butyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butynyl group can participate in covalent bonding with active sites, while the amino acid moiety can mimic natural substrates, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)(methyl)amino]propanoic acid hydrochloride
- 2-[(But-3-yn-1-yl)(methyl)amino]butanoic acid hydrochloride
Uniqueness
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride is unique due to its specific structural features, such as the butynyl group and the amino acid backbone. These features confer distinct reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[but-3-ynyl(methyl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-4-5-8(2)6-7(9)10;/h1H,4-6H2,2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWWNNOELLZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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